N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-(2-Cyclopropyl-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by its distinct substituents: a cyclopropyl-hydroxypropyl group at the N1 position and a thiophene-methyl group at the N2 position. Oxalamides are known for their structural versatility and applications in medicinal chemistry, particularly as enzyme inhibitors or flavoring agents.
Properties
IUPAC Name |
N'-(2-cyclopropyl-2-hydroxypropyl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-13(18,9-4-5-9)8-15-12(17)11(16)14-7-10-3-2-6-19-10/h2-3,6,9,18H,4-5,7-8H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBYNOOUQRDWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H17N3O4S
- Molecular Weight : 299.35 g/mol
- IUPAC Name : this compound
This compound features a cyclopropyl group, a thiophene ring, and an oxalamide functional group, which contribute to its unique biological activity.
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes and receptors. These interactions may modulate various biological pathways, potentially leading to therapeutic effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. In vitro studies have shown that oxalamides can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For instance, a study demonstrated that oxalamides with similar structures inhibited the growth of various cancer cell lines, suggesting potential applications in cancer therapy .
Anti-inflammatory Effects
Additionally, the compound may possess anti-inflammatory properties. Compounds containing thiophene rings are known for their ability to inhibit pro-inflammatory cytokines. Preliminary studies suggest that this compound could reduce inflammation markers in animal models.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Study on Oxalamides : A comparative analysis of various oxalamides revealed that those with thiophene moieties exhibited enhanced anticancer activity compared to their non-thiophene counterparts. The study highlighted the importance of structural modifications in optimizing biological activity .
- Inflammation Model : In an experimental model of inflammation, thiophene-containing compounds were shown to significantly reduce edema and inflammatory markers, indicating their potential as therapeutic agents for inflammatory diseases.
- Mechanistic Insights : Further research is needed to clarify the specific molecular pathways affected by this compound. Initial findings suggest it may interact with signaling pathways involved in cell survival and apoptosis regulation .
Comparison with Similar Compounds
| Compound Name | IUPAC Name | Biological Activity |
|---|---|---|
| N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide | N1-(2-cyclopropyl-2-hydroxypropyl)-N'-(5-methylisoxazol-3-yl)oxamide | Anticancer activity observed |
| 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide | 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide | Anti-inflammatory effects noted |
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamides
Oxalamide derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison with structurally analogous compounds:
Substituent-Driven Activity and Stability
Key Observations :
- Cyclopropyl vs. However, adamantyl-containing oxalamides may exhibit stronger binding to hydrophobic targets like soluble epoxide hydrolase (sEH) .
- Thiophene vs. Pyridine/Aromatic Moieties: Thiophene’s electron-rich sulfur atom may enhance interactions with metalloenzymes or aromatic receptors compared to pyridine-based derivatives (e.g., JECFA No. 1768), though pyridine’s nitrogen can participate in hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
